

Methyl 3-methylenecyclobutanecarboxylate: A Technical Guide to Safe Handling and Application in Synthesis

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Methyl 3-methylenecyclobutanecarboxylate*

Cat. No.: *B107114*

[Get Quote](#)

Abstract

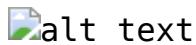
This technical guide provides a comprehensive overview of **Methyl 3-methylenecyclobutanecarboxylate** (CAS No. 15963-40-3), a versatile building block in modern organic and medicinal chemistry. The unique structural features of this compound, namely its strained cyclobutane core and a reactive exocyclic double bond, make it a valuable intermediate for the synthesis of complex molecular architectures.^{[1][2]} This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on its chemical properties, safe handling protocols, reactivity profile, and applications in pharmaceutical development. The causality behind experimental choices and the importance of self-validating safety systems are emphasized throughout.

Chemical and Physical Properties

Methyl 3-methylenecyclobutanecarboxylate is a clear, colorless liquid.^[2] A thorough understanding of its fundamental properties is the first step in its safe and effective use.

Property	Value	Source
CAS Number	15963-40-3	[3]
Molecular Formula	C ₇ H ₁₀ O ₂	[3]
Molecular Weight	126.15 g/mol	[2][3]
Boiling Point	56-59 °C at 20 Torr	[3]
Predicted Density	1.01±0.1 g/cm ³	[3]
Storage Temperature	2-8°C	[3]

Hazard Identification and GHS Classification


While a specific, publicly available Safety Data Sheet (SDS) for **Methyl 3-methylenecyclobutanecarboxylate** is not readily found, its structural similarity to other methyl esters and cyclic alkenes allows for a presumptive hazard assessment based on the Globally Harmonized System (GHS). The following classifications should be considered provisional and handled with the assumption that the compound is hazardous.

Presumptive GHS Classification:

- Flammable Liquids: Category 3 (H226: Flammable liquid and vapor).[4] Esters of this molecular weight are often flammable.
- Serious Eye Damage/Irritation: Category 2A (H319: Causes serious eye irritation).[5] Many esters are eye irritants.
- Skin Corrosion/Irritation: Category 2 (H315: Causes skin irritation).[5] Prolonged or repeated skin contact should be avoided.
- Specific Target Organ Toxicity (Single Exposure): Category 3 (H335: May cause respiratory irritation).[5] Inhalation of vapors should be minimized.

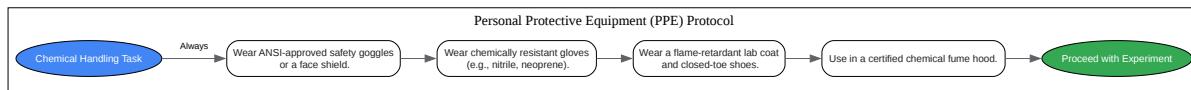
Hazard Pictograms (Presumptive):

Signal Word: Warning

Hazard Statements:

- H226: Flammable liquid and vapor.[\[4\]](#)
- H315: Causes skin irritation.[\[5\]](#)
- H319: Causes serious eye irritation.[\[5\]](#)
- H335: May cause respiratory irritation.[\[5\]](#)

Precautionary Statements: A comprehensive set of precautionary statements is crucial for the safe handling of this compound.[\[4\]](#)[\[5\]](#)


- Prevention: P210, P233, P240, P241, P242, P243, P261, P264, P271, P280
- Response: P303+P361+P353, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362+P364, P370+P378
- Storage: P403+P235, P405
- Disposal: P501

Safe Handling and Storage Protocols

The following protocols are designed to create a self-validating system of safety when working with **Methyl 3-methylenecyclobutanecarboxylate**.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to prevent exposure.

[Click to download full resolution via product page](#)

Caption: PPE workflow for handling **Methyl 3-methylenecyclobutanecarboxylate**.

Engineering Controls

- Ventilation: All manipulations of **Methyl 3-methylenecyclobutanecarboxylate** should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood to minimize inhalation exposure.[6]
- Ignition Sources: Due to its flammability, all sources of ignition, including open flames, hot plates, and spark-producing equipment, must be eliminated from the work area.[4] Use explosion-proof electrical equipment.
- Static Discharge: Take precautionary measures against static discharge by grounding all containers and equipment.

Storage

- Temperature: Store in a refrigerator at 2-8°C.[3]
- Container: Keep the container tightly closed and in a dry, well-ventilated place.[6]
- Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.

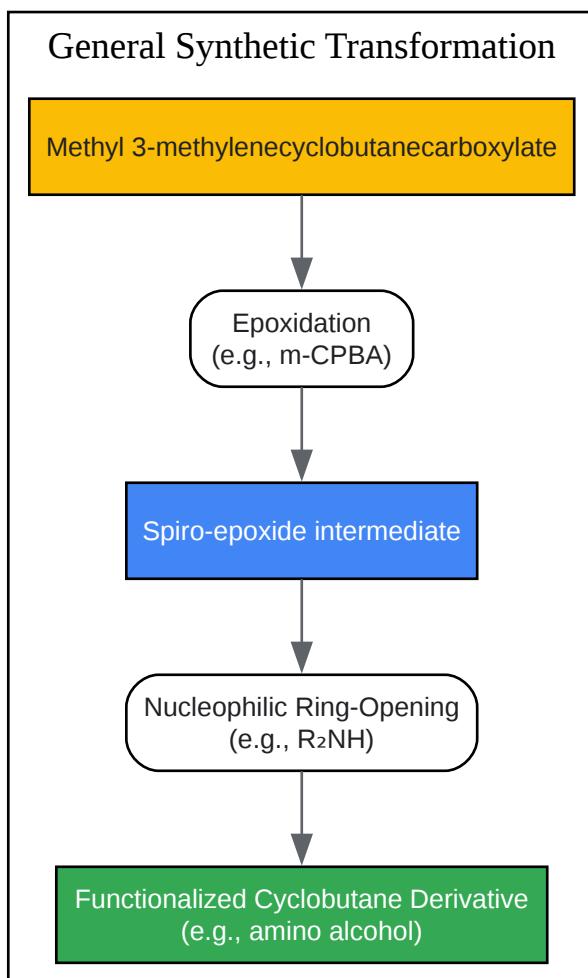
Spill and Emergency Procedures

- Minor Spills: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.

- Major Spills: Evacuate the area and prevent the spread of the spill. If safe to do so, contain the spill. Ensure adequate ventilation.
- Fire: Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish a fire.[4] Water spray may be used to cool containers.

Reactivity Profile and Synthetic Applications

The synthetic utility of **Methyl 3-methylenecyclobutanecarboxylate** stems from its unique structural motifs. The strained cyclobutane ring can undergo ring-opening reactions, while the exocyclic double bond is susceptible to a variety of addition reactions.


General Reactivity

- Stability: The compound is stable under recommended storage conditions.[7]
- Hazardous Polymerization: Hazardous polymerization is not expected to occur.[6]
- Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.
- Hazardous Decomposition Products: Combustion may produce carbon monoxide and carbon dioxide.[6]

Applications in Pharmaceutical Synthesis

Methyl 3-methylenecyclobutanecarboxylate serves as a key intermediate in the synthesis of novel pharmaceutical compounds. Its rigid, three-dimensional structure is often exploited to introduce specific conformational constraints in drug molecules, which can enhance binding affinity and selectivity for biological targets.[1]

A common synthetic transformation involves the reaction of the exocyclic double bond. For instance, epoxidation followed by nucleophilic ring-opening can generate highly functionalized cyclobutane derivatives.

[Click to download full resolution via product page](#)

Caption: A representative synthetic pathway utilizing **Methyl 3-methylenecyclobutanecarboxylate**.

Experimental Protocols

The following is a general, illustrative protocol for a reaction involving **Methyl 3-methylenecyclobutanecarboxylate**. Note: This is a template and should be adapted based on the specific reaction being performed.

Illustrative Protocol: Epoxidation of **Methyl 3-methylenecyclobutanecarboxylate**

- Preparation:

- Ensure the fume hood is clean and operational.
- Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
- Charge the flask with **Methyl 3-methylenecyclobutanecarboxylate** (1.0 eq) and a suitable solvent (e.g., dichloromethane).

• Reaction:

- Cool the reaction mixture to 0°C in an ice bath.
- Dissolve meta-chloroperoxybenzoic acid (m-CPBA, 1.1 eq) in the same solvent and add it to the dropping funnel.
- Add the m-CPBA solution dropwise to the stirred reaction mixture over 30 minutes, maintaining the temperature at 0°C.
- Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

• Workup:

- Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
- Separate the organic layer and extract the aqueous layer with the solvent.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

• Purification:

- Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

• Characterization:

- Characterize the purified product by NMR, IR, and mass spectrometry.

Spectroscopic Characterization

While a specific spectrum for **Methyl 3-methylenecyclobutanecarboxylate** is not provided in the search results, the expected characteristic peaks are as follows:

- ^1H NMR:
 - Singlet around 3.7 ppm (3H, $-\text{OCH}_3$).
 - Multiplets in the region of 2.0-3.5 ppm corresponding to the cyclobutane ring protons.
 - Signals in the vinylic region (around 4.5-5.0 ppm) for the exocyclic methylene protons ($=\text{CH}_2$).
- ^{13}C NMR:
 - A signal for the ester carbonyl carbon (~170-175 ppm).
 - Signals for the sp^2 carbons of the double bond (~100-150 ppm).
 - Signals for the sp^3 carbons of the cyclobutane ring and the methoxy group.
- IR Spectroscopy:
 - A strong $\text{C}=\text{O}$ stretch for the ester group around $1730\text{-}1750\text{ cm}^{-1}$.^[8]
 - $\text{C}-\text{O}$ stretching vibrations for the ester group around $1100\text{-}1300\text{ cm}^{-1}$.^[9]
 - A $\text{C}=\text{C}$ stretch for the double bond around $1640\text{-}1680\text{ cm}^{-1}$.
 - $\text{C}-\text{H}$ stretching vibrations for the sp^3 and sp^2 hybridized carbons.^[9]

Conclusion

Methyl 3-methylenecyclobutanecarboxylate is a valuable and reactive intermediate with significant potential in pharmaceutical and chemical synthesis. Its safe and effective use hinges on a thorough understanding of its properties, a robust implementation of safety protocols, and

a well-considered experimental design. This guide provides a foundational framework for researchers to handle this compound responsibly and unlock its synthetic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbino.com [nbino.com]
- 2. nbino.com [nbino.com]
- 3. chembk.com [chembk.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. roco.global [roco.global]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.be [fishersci.be]
- 8. infrared spectrum of methyl ethanoate C3H6O2 CH3COOCH3 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of methyl acetate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. infrared spectrum of methyl 2-hydroxybenzoate C8H8O3 prominent wavenumbers cm-1 detecting ester phenol functional groups present finger print for identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]
- To cite this document: BenchChem. [Methyl 3-methylenecyclobutanecarboxylate: A Technical Guide to Safe Handling and Application in Synthesis]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b107114#safety-and-handling-of-methyl-3-methylenecyclobutanecarboxylate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com